molecular formula C18H21NO3S B2808102 N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1049514-30-8

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2808102
CAS No.: 1049514-30-8
M. Wt: 331.43
InChI Key: RZMZPCOSOJYKBV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that features a cyclopentanecarboxamide core substituted with a 3,4-dimethoxyphenyl group and a thiophen-2-yl group

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-21-14-8-7-13(12-15(14)22-2)19-17(20)18(9-3-4-10-18)16-6-5-11-23-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZPCOSOJYKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentanecarboxamide core, followed by the introduction of the 3,4-dimethoxyphenyl and thiophen-2-yl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article examines the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a cyclopentane ring, a thiophene moiety, and a 3,4-dimethoxyphenyl group. These structural features contribute to its lipophilicity and potential interactions with biological targets. The molecular formula is C16H17NO2SC_{16}H_{17}NO_2S, and it has a molecular weight of approximately 273.37 g/mol.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with carboxylic acids or amines under controlled conditions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Notably, research has shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells. For instance:

  • IC50 Values : In studies involving related thiophene carboxamides, compounds demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells . This suggests that this compound may exhibit comparable or enhanced activity.

The proposed mechanism of action for this compound involves interaction with tubulin, similar to other known anticancer agents like Combretastatin A-4 (CA-4). The compound's structure allows it to bind effectively within the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Research Findings

A summary of relevant research findings related to the biological activity of this compound is presented in the table below:

Study Cell Line IC50 (µM) Mechanism Notes
Study 1Hep3B5.46Tubulin bindingSignificant cytotoxicity observed
Study 2Hep3B12.58Cell cycle arrestInduces globular spheroid formation
Study 3Various<11.6Disruption of microtubulesEnhanced activity with structural modifications

Case Studies

In one notable case study involving related compounds:

  • Compound Analysis : The study synthesized multiple thiophene carboxamide derivatives and assessed their anti-proliferative properties using MTS assays across different cancer cell lines.
  • Results : The most active compounds were found to significantly inhibit cell growth in Hep3B cells with IC50 values indicating strong efficacy .

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